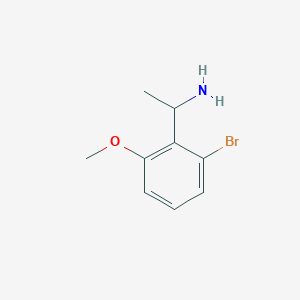

1-(2-Bromo-6-methoxyphenyl)ethan-1-amine

Description

1-(2-Bromo-6-methoxyphenyl)ethan-1-amine is a substituted aromatic amine featuring a phenyl ring with a bromine atom at the ortho (2nd) position, a methoxy group at the para (6th) position, and an ethanamine moiety at the benzylic position. Its molecular formula is C₉H₁₁BrNO₂, with a molecular weight of 244.9 g/mol. The bromine substituent introduces steric and electronic effects, while the methoxy group enhances solubility through its electron-donating nature.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

1-(2-bromo-6-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3 |

InChI Key |

MKKDUCRZIHCFQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)OC)N |

Origin of Product |

United States |

Preparation Methods

Specific Example Procedure (Adapted from Literature)

Oxidation of 1-(2′-bromo-5′-methoxyphenyl)ethan-1-ol to 2-bromoaryl ketone

A solution of the corresponding alcohol (e.g., 1-(2′-bromo-5′-methoxyphenyl)ethan-1-ol) is treated with PDC in DMF at room temperature for 18 hours. The reaction mixture is filtered and purified by flash column chromatography to yield the 2-bromoaryl ketone intermediate in yields around 74–79%.One-pot asymmetric synthesis to 1-alkyl-1-indanols (model for amine synthesis)

In the presence of B-allyl-1,3,2-dioxaborinane and chiral bi-naphthol ligands, the ketone undergoes asymmetric addition reactions. Subsequent treatment with bis(triphenylphosphine)palladium(II) dichloride, potassium carbonate, and hydrazine monohydrate under heating results in the formation of the chiral amine derivatives.

Data Tables Summarizing Key Properties and Synthesis Outcomes

Research Outcomes and Analytical Data

Spectroscopy:

The ketone intermediate exhibits characteristic ^1H NMR signals such as singlets for methyl protons around δ 2.6 ppm and aromatic protons between δ 7.0–7.5 ppm. ^13C NMR confirms the carbonyl carbon at approximately δ 200 ppm. Mass spectrometry (MS) shows molecular ion peaks consistent with the brominated aromatic ketone.Purification:

Flash column chromatography using mixtures of diethyl ether or ethyl acetate with petroleum ether or hexane is effective for isolating pure intermediates and final amine products.Stereochemistry: The defined stereocenter at the ethanamine carbon is controlled by chiral catalysts, confirmed by optical rotation and chiral HPLC analysis in reported studies.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-amine.

Oxidation: 1-(2-Bromo-6-methoxyphenyl)ethan-1-imine.

Reduction: 1-(2-Methoxyphenyl)ethan-1-amine.

Scientific Research Applications

1-(2-Bromo-6-methoxyphenyl)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is utilized in studies investigating the effects of brominated phenylamines on biological systems.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-methoxyphenyl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position : The ortho-bromo and para-methoxy groups in the target compound contrast with para-substituted analogs like Br-MBA . The ortho bromine may hinder nucleophilic substitution compared to para-substituted derivatives.

- Electronic Effects : Methoxy groups donate electron density, activating the ring toward electrophilic substitution, whereas fluorine (e.g., in (R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine ) withdraws electrons, altering reactivity.

Physicochemical Properties

- Solubility : The methoxy group in the target compound improves solubility in polar solvents compared to purely halogenated analogs like Br-MBA .

Biological Activity

1-(2-Bromo-6-methoxyphenyl)ethan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a methoxy group attached to a phenyl ring, influencing its reactivity and interaction with biological targets. Its molecular formula is C9H12BrNO, with a molecular weight of approximately 231.1 g/mol. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of 1-(2-bromo-6-methoxyphenyl)ethan-1-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of functional groups allows for the formation of hydrogen bonds and electrostatic interactions, modulating the activity of these targets. Preliminary studies suggest that the compound may exhibit antitumor and antimicrobial properties due to its structural similarity to known pharmacologically active compounds.

Biological Activity Overview

Research indicates that 1-(2-bromo-6-methoxyphenyl)ethan-1-amine may possess the following activities:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, potentially targeting specific kinases involved in tumor growth.

- Antimicrobial Properties : It has been investigated for its effectiveness against different bacterial strains, suggesting a role in developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-bromo-6-methoxyphenyl)ethan-1-amine:

Study 1: Antitumor Activity

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines, showcasing significant potency against breast cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.2 |

| MCF7 | 7.4 |

| A375 (melanoma) | 6.8 |

Study 2: Antimicrobial Efficacy

The antimicrobial activity was evaluated against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound exhibited strong antibacterial properties.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Structural Analysis

The unique substitution pattern on the aromatic ring significantly influences the electronic properties and reactivity of 1-(2-bromo-6-methoxyphenyl)ethan-1-amine. The combination of a bromo substituent at the ortho position and a methoxy group at the meta position enhances its biological activity by affecting binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromo-6-methoxyphenyl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a methoxy-substituted phenyl precursor followed by reductive amination using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) is a common approach . Optimizing stoichiometry (e.g., 1.2 eq of NaBH3CN) and temperature (0–25°C) improves yields (typically 60–80%). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Bromo-6-methoxyphenyl)ethan-1-amine?

- Methodology :

- NMR : ¹H/¹³C NMR resolves the aromatic protons (δ 6.8–7.5 ppm for bromo-methoxy substituents) and the ethanamine side chain (δ 1.3–1.5 ppm for CH3, δ 3.2–3.5 ppm for NH2) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond angles, particularly for resolving bromine-heavy atom effects .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z calc. for C9H11BrNO: 244.00) .

Q. How does the bromo-methoxy substitution pattern influence the compound’s stability under acidic/basic conditions?

- Methodology : Stability studies in pH 2–12 buffers (e.g., HCl/NaOH) monitored via HPLC at 25°C show degradation at pH >10 due to demethylation of the methoxy group. Bromine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in IC50 values (e.g., receptor binding assays) may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use DMSO concentrations <0.1% to avoid cytotoxicity.

- Validate receptor specificity via knockout models or competitive binding assays (e.g., radiolabeled ligands) .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

- Methodology :

- Synthesis : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Pd-catalyzed amination) yield enantiomerically pure products (>90% ee) .

- Analysis : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) or circular dichroism (CD) spectroscopy confirms enantiomeric excess .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodology : Density Functional Theory (DFT) calculates logP (predicted 2.1 vs. experimental 2.3) and metabolic sites (e.g., CYP3A4-mediated demethylation). Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins (e.g., serotonin receptors) with RMSD <2.0 Å .

Q. How does the bromine atom affect regioselectivity in cross-coupling reactions?

- Methodology : In Suzuki-Miyaura couplings, bromine’s superior leaving-group ability (vs. methoxy) directs palladium catalysis to the brominated position. Reaction with arylboronic acids (1.5 eq) in THF/K2CO3 at 80°C yields biaryl products (>70% yield). Control experiments with Cl/F analogs show slower kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.